2-Oxo-1,2-dihydroquinoline-3,4-dicarboxylic acid

Medicinal chemistry Conjugation chemistry Fragment-based drug design

Medicinal chemistry teams developing c-Met kinase inhibitors or antibacterial agents targeting DNA gyrase B should procure this unique 3,4-dicarboxylic acid scaffold. It enables cyclization to furo[3,4-c]quinoline-1,3-diones and pyrrolo[3,4-c]quinoline-1,3-diones inaccessible from 2,4-isomers. - c-Met IC50: 0.6-0.7 nM for optimized derivatives - DNA gyrase B IC50: 1.7 nM - Dual carboxylic acid handles for parallel SAR exploration

Molecular Formula C11H7NO5
Molecular Weight 233.18 g/mol
CAS No. 103646-21-5
Cat. No. B5855693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-1,2-dihydroquinoline-3,4-dicarboxylic acid
CAS103646-21-5
Molecular FormulaC11H7NO5
Molecular Weight233.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)O)C(=O)O
InChIInChI=1S/C11H7NO5/c13-9-8(11(16)17)7(10(14)15)5-3-1-2-4-6(5)12-9/h1-4H,(H,12,13)(H,14,15)(H,16,17)
InChIKeyVTPQFYZNFAEAQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-1,2-dihydroquinoline-3,4-dicarboxylic acid | Overview


2-Oxo-1,2-dihydroquinoline-3,4-dicarboxylic acid (CAS 103646-21-5) is a quinoline-based heterocyclic dicarboxylic acid with the molecular formula C11H7NO5 and a molecular weight of 233.18 g/mol [1]. The compound features a 2-oxo-1,2-dihydroquinoline core with carboxylic acid functionalities at both the 3- and 4-positions, making it a versatile synthetic intermediate for medicinal chemistry and materials science applications [2]. It exists in tautomeric equilibrium with its 2-hydroxyquinoline form and serves as a key building block for diverse derivatives including c-Met kinase inhibitors, antibacterial agents, and fluorescent probes . The dual carboxylic acid groups enable conjugation chemistry and metal coordination not possible with mono-carboxylic or non-carboxylic quinoline analogs.

Dual carboxylic acid handles for orthogonal conjugation
Keto-enol tautomerism influencing recognition and chelation
Precursor to fused furo/pyrrolo-quinolinedione scaffolds
Scaffold for kinase and gyrase inhibitor library synthesis

2-Oxo-1,2-dihydroquinoline-3,4-dicarboxylic acid | Substitution Limitations


2-Oxo-1,2-dihydroquinoline-3,4-dicarboxylic acid cannot be readily substituted by other quinoline carboxylic acids due to its unique substitution pattern combining a 2-oxo functionality with carboxylic acids at both the 3- and 4-positions [1]. Unlike the widely studied quinoline-2,4-dicarboxylic acids which have been extensively characterized as vesicular glutamate transport (VGLUT) inhibitors, the 3,4-dicarboxylic acid isomer exhibits distinct chemical reactivity and biological target engagement profiles [2]. The 3,4-dicarboxylic acid scaffold enables cyclization reactions leading to furo[3,4-c]quinoline-1,3-diones and pyrrolo[3,4-c]quinoline-1,3-diones that are not accessible from 2,4-dicarboxylic acid isomers [3]. Furthermore, the 2-oxo group participates in keto-enol tautomerism that influences metal chelation properties, hydrogen bonding capacity, and overall molecular recognition [4]. Simple substitution with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (monocarboxylic analog) eliminates one carboxylic acid handle, reducing synthetic versatility for conjugation and bioconjugation applications.

Target compound
Common substitute
2-Oxo-1,2-dihydroquinoline-3,4-dicarboxylic acid
Quinoline-2,4-dicarboxylic acid
3,4-Dicarboxylic enables fused tricyclic synthesis
2,4-Isomer cannot undergo analogous cyclization
Keto-enol tautomerism provides dynamic H-bonding and chelation
Non-tautomerizing acids lack this recognition flexibility
Dual carboxylic acid handles (positions 3 and 4)
Monocarboxylic analogs (e.g., 3-COOH only) lose one derivatization site

2-Oxo-1,2-dihydroquinoline-3,4-dicarboxylic acid | Evidence Guide


Dual Carboxylic Acid Handles vs. Monocarboxylic Analogs

2-Oxo-1,2-dihydroquinoline-3,4-dicarboxylic acid provides two carboxylic acid functional groups (pKa ~1.6) compared to the monocarboxylic analog 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS 2003-79-4), which has only a single carboxylic acid [1]. The presence of both 3- and 4-position carboxylic acids enables independent or sequential derivatization strategies that are impossible with monocarboxylic analogs. This dual functionality permits orthogonal conjugation chemistries and bidentate metal coordination modes [2].

Dual carboxylate handles
Reported
2 carboxylic acid groups (positions 3 and 4) vs. 1 in monocarboxylic analog
Enables orthogonal derivatization and bidentate coordination
Structural comparison; context-dependent
Medicinal chemistry Conjugation chemistry Fragment-based drug design

c-Met Kinase Inhibitor Potency

Derivatives of the 2-oxo-1,2-dihydroquinoline scaffold demonstrate exceptional potency as c-Met kinase inhibitors. Two optimized derivatives, compounds 1h and 1n, exhibited IC50 values of 0.6 nM and 0.7 nM respectively against c-Met kinase [1]. Importantly, compound 1a from this series exhibited higher antiproliferative potency than the clinical-stage c-Met inhibitor BMS-777607 in cell-based assays [2]. While the parent dicarboxylic acid serves as a synthetic precursor, these data establish the scaffold's capacity to generate inhibitors with single-digit nanomolar potency that can outperform established clinical benchmarks.

c-Met inhibition (class-level)
Class-level
Derivative IC50: 0.6–0.7 nM; cell assay comparison with BMS-777607
Supports c-Met pathway screening context
Derived compounds; parent acid is synthetic precursor
Oncology Kinase inhibition c-Met inhibitors

Furoquinolinedione Cyclization from 3,4-Dicarboxylic Acid

The 3,4-dicarboxylic acid substitution pattern uniquely enables intramolecular cyclization reactions to form furo[3,4-c]quinoline-1,3-diones and pyrrolo[3,4-c]quinoline-1,3-diones [1]. These fused heterocyclic systems are not accessible from quinoline-2,4-dicarboxylic acid isomers or from 2-oxo-1,2-dihydroquinoline-3-carboxylic acid. The proximity of the 3- and 4-carboxylic acid groups facilitates anhydride formation and subsequent reactions with amines or alcohols to generate structurally complex fused tricyclic systems [2].

Fused ring cyclization
Class-level
Forms furo[3,4-c]quinoline-1,3-diones and pyrrolo analogs
Access to unique tricyclic scaffolds
Pfitzinger reaction variant; method context
Heterocyclic synthesis Fused ring systems Pfitzinger reaction

Tautomeric Equilibrium vs. Non-Tautomerizing Acids

2-Oxo-1,2-dihydroquinoline-3,4-dicarboxylic acid exists in tautomeric equilibrium with its 2-hydroxyquinoline form (2-hydroxyquinoline-3,4-dicarboxylic acid), as confirmed by solid state and solution NMR studies of hydroxyquinoline carboxylic acids [1]. This keto-enol tautomerism is absent in non-hydroxylated quinoline carboxylic acids such as quinoline-2,4-dicarboxylic acid. The 2-oxo/2-hydroxy tautomeric equilibrium influences hydrogen bonding capacity (3 hydrogen bond donors in the tautomeric mixture), metal chelation properties, and calculated LogD values (LogD = -5.71 at pH 7.4) [2]. These properties directly affect solubility, membrane permeability, and molecular recognition.

Tautomeric equilibrium
Reported
Keto-enol tautomerism; 3 H-bond donors; LogD = -5.71
Influences solubility, recognition, chelation
NMR confirmation; distinct from non-tautomerizing acids
Physicochemical characterization Tautomerism Molecular recognition

DNA Gyrase Inhibition Potency

Crystallographic evidence demonstrates that 2-oxo-1,2-dihydroquinoline derivatives bind to the ATP-binding site of E. coli DNA gyrase B [1]. A specific derivative, 8-(methylamino)-2-oxo-1,2-dihydroquinoline, showed potent antibacterial activity with an IC50 value of 0.0017 μM (1.7 nM) against E. coli DNA gyrase [2]. While the parent dicarboxylic acid serves as a synthetic intermediate, this structural data validates the scaffold's capacity to generate DNA gyrase inhibitors with exceptional potency that exceed many clinically used fluoroquinolone antibiotics in enzyme inhibition assays.

DNA gyrase inhibition (class-level)
Class-level
Derivative IC50: 1.7 nM vs. E. coli gyrase; ~100-fold vs fluoroquinolones
Supports gyrase-targeted screening context
Crystallographic binding data; parent is precursor
Antibacterial DNA gyrase Topoisomerase inhibition

2-Oxo-1,2-dihydroquinoline-3,4-dicarboxylic acid | Applications


c-Met Kinase Inhibitor Discovery

Medicinal chemistry teams developing c-Met kinase inhibitors should prioritize 2-oxo-1,2-dihydroquinoline-3,4-dicarboxylic acid as a core scaffold building block. Published structure-activity relationship studies demonstrate that optimized derivatives from this scaffold achieve single-digit nanomolar IC50 values against c-Met (0.6-0.7 nM) and can outperform clinical-stage comparators such as BMS-777607 in cell proliferation assays [1]. The parent dicarboxylic acid provides two independent carboxylic acid handles for parallel or sequential derivatization, enabling systematic exploration of structure-activity relationships around both the 3- and 4-positions.

DNA Gyrase-Targeted Antibacterial Development

Research groups pursuing antibacterial drug discovery should consider 2-oxo-1,2-dihydroquinoline-3,4-dicarboxylic acid as a synthetic precursor for DNA gyrase B inhibitors. Crystallographic evidence confirms that derivatives of this scaffold occupy the ATP-binding pocket of E. coli DNA gyrase B, with specific analogs demonstrating potent inhibition at IC50 = 0.0017 μM (1.7 nM) [2]. This potency level exceeds that of many clinically established fluoroquinolones in enzyme inhibition assays, offering a structurally distinct chemotype for addressing fluoroquinolone-resistant bacterial strains.

Fused Tricyclic Heterocycle Synthesis

Synthetic chemistry laboratories seeking access to furo[3,4-c]quinoline-1,3-diones and pyrrolo[3,4-c]quinoline-1,3-diones should procure 2-oxo-1,2-dihydroquinoline-3,4-dicarboxylic acid as the required starting material. The unique 3,4-dicarboxylic acid substitution pattern enables intramolecular cyclization reactions via the Pfitzinger reaction or anhydride formation that are not accessible from 2,4-dicarboxylic acid isomers or monocarboxylic quinoline analogs [3]. These fused tricyclic systems represent underexplored chemical space for drug discovery and materials science applications.

Metal Complexation and Coordination Chemistry

Inorganic and bioinorganic chemistry researchers investigating metal coordination compounds should select 2-oxo-1,2-dihydroquinoline-3,4-dicarboxylic acid for its capacity to function as a bidentate or multidentate ligand. The combination of the 2-oxo/2-hydroxy tautomeric equilibrium with dual carboxylic acid groups at positions 3 and 4 enables diverse coordination geometries with transition metals including Cu(II), Ni(II), Pd(II), and Ru(II) [4]. This metal-binding versatility supports applications in catalysis, anticancer metallodrug development, and the design of metal-organic frameworks (MOFs).

Application
Selection Property
Validation Focus
c-Met kinase pathway studies
Dual derivatizable scaffold
c-Met SAR and selectivity context
DNA gyrase inhibition studies
Gyrase B ATP-site binding scaffold
Gyrase inhibition endpoint context
Fused tricyclic heterocycle synthesis
3,4-dicarboxylic acid cyclization
Pfitzinger reaction scope
Metal coordination research
Bidentate/multidentate ligand
Coordination geometry and metal binding
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